3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine
Overview
Description
3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration and Reduction: The starting material, 3,5-dichloro-4-(2,2-difluoroethoxy)benzaldehyde, is nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Substitution Reaction: The amine undergoes a substitution reaction with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine involves its interaction with specific molecular targets. The dichloro and difluoroethoxy groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-(2,2-difluoroethoxy)benzaldehyde
- 3,5-Dichloro-4-(2,2-difluoroethoxy)phenylmethanol
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-(2,2-difluoroethoxy)-benzylamine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its benzylamine core, coupled with dichloro and difluoroethoxy substitutions, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
[3,5-dichloro-4-(2,2-difluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2F2NO/c10-6-1-5(3-14)2-7(11)9(6)15-4-8(12)13/h1-2,8H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHWAUZUYDCNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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